

Potential Research Areas Involving Bifunctional Alkenynes: A Technical Guide

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Compound of Interest

Compound Name: 1-Dodecen-11-yne

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Introduction

Bifunctional alkenynes, molecules possessing both an alkene and an alkyne functionality, are versatile building blocks in modern organic synthesis. Their unique electronic and structural properties allow for a diverse range of chemical transformations, leading to the rapid construction of complex molecular architectures. This technical guide explores key research areas where bifunctional alkenynes are making a significant impact, from the development of novel catalytic methodologies to their application in chemical biology and drug discovery. For each area, we provide a summary of recent findings, quantitative data for representative reactions, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.

Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate Bifunctional Reagents

A recent area of significant interest is the use of arylsulfonylacetates as bifunctional reagents for the alkylarylation of alkynes under photoredox conditions.^{[1][2][3]} This method allows for the simultaneous introduction of an alkyl carboxylate and an aryl group across the alkyne in a single step, leading to the formation of valuable all-carbon tetrasubstituted alkenes.^[2] The reaction is characterized by its mild conditions, broad substrate scope, and high atom economy.^[2]

Data Presentation

Entry	Alkyne Substrate	Arylsulfonyl acetate	Product	Yield (%)	Reference
1	Diphenylacetylene	Methyl 2-phenyl-2-(phenylsulfonyl)acetate	Methyl 2,3,3-triphenylacrylate	72	[2]
2	1-Phenyl-1-propyne	Methyl 2-phenyl-2-(phenylsulfonyl)acetate	Methyl 2-methyl-3,3-diphenylacrylate	85	[2]
3	1-(p-Tolyl)-1-propyne	Methyl 2-(p-tolyl)-2-(p-tolylsulfonyl)acetate	Methyl 2-methyl-3,3-di-p-tolylacrylate	88	[2]
4	1-(4-Methoxyphenyl)-1-propyne	Methyl 2-(4-methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetate	Methyl 2-methyl-3,3-bis(4-methoxyphenyl)acrylate	91	[2]
5	1-(4-Chlorophenyl)-1-propyne	Methyl 2-(4-chlorophenyl)-2-((4-chlorophenyl)sulfonyl)acetate	Methyl 3,3-bis(4-chlorophenyl)-2-methylacrylate	78	[2]
6	1-Cyclohexyl-1-propyne	Methyl 2-phenyl-2-(phenylsulfonyl)acetate	Methyl 3-cyclohexyl-2-methyl-3-phenylacrylate	65	[2]
7	5-Decyne	Methyl 2-phenyl-2-	Methyl 2-(1-butyl-1-phenylhex-1-	75	[2]

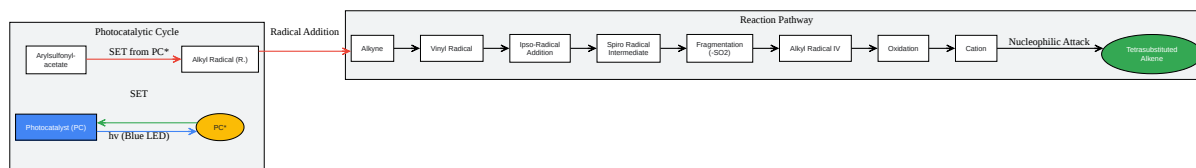
		(phenylsulfon yl)acetate	en-2- yl)acetate		
8	1-Phenyl-2- (trimethylsilyl) acetylene	Methyl 2- phenyl-2- (phenylsulfon yl)acetate	Methyl 3,3- diphenyl-2- (trimethylsilyl) acrylate	75	[2]

Experimental Protocols

General Procedure for Photoredox Alkylarylation of Alkynes:[\[2\]](#)

To a flame-dried 8 mL reaction vial is charged with Ir[dF(CF₃)ppy]₂(dtbbpy)(PF₆) (0.003 mmol, 3 mol%), NiCl₂·DME (0.02 mmol, 20 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (0.02 mmol, 20 mol%), aryl bromide (0.2 mmol, 2.0 equiv.), and cesium alkyl oxalate (0.15 mmol, 1.5 equiv.). The vial is capped, then evacuated and backfilled with nitrogen three times. DMSO (0.05 M) is added via syringe, followed by the addition of the terminal alkyne (0.1 mmol, 1.0 equiv.). The reaction mixture is irradiated with a 90 W blue LED, with cooling from a fan (36 °C). After 18 hours, the reaction is quenched with H₂O and extracted with ethyl acetate. The combined organic layers are dried with MgSO₄, filtered, and concentrated in vacuo. The crude material is purified by flash chromatography to afford the desired product.

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Caption: Proposed mechanism for the photoredox-mediated alkylarylation of alkynes.

Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes

The gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes provides a direct route to cyclobutene derivatives, which are valuable synthetic intermediates. [4][5][6][7][8][9] The success of this reaction relies on the use of sterically hindered cationic Au(I) complexes that selectively activate the alkyne.[4] This methodology tolerates a wide range of functional groups on both the alkyne and alkene partners.[4]

Data Presentation

Entry	Alkyne	Alkene	Catalyst Loading (mol%)	Solvent	Yield (%)	Reference
1	Phenylacetylene	α -Methylstyrene	5	CH ₂ Cl ₂	85	[4]
2	4-Methoxyphenylacetylene	α -Methylstyrene	5	CH ₂ Cl ₂	90	[4]
3	4-Chlorophenylacetylene	α -Methylstyrene	5	CH ₂ Cl ₂	78	[4]
4	1-Ethynyl-4-nitrobenzene	α -Methylstyrene	5	CH ₂ Cl ₂	65	[4]
5	Phenylacetylene	1,1-Diphenylethylene	5	CH ₂ Cl ₂	82	[4]
6	Phenylacetylene	Styrene	5	CH ₂ Cl ₂	75	[4]
7	Phenylacetylene	Indene	5	CH ₂ Cl ₂	88	[4]
8	3,3-Dimethyl-1-butyne	α -Methylstyrene	5	CH ₂ Cl ₂	60	[4]

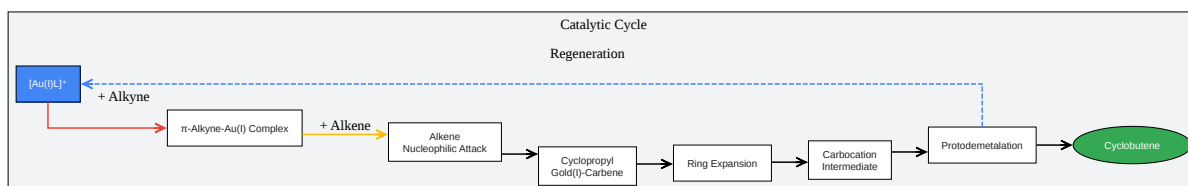
Experimental Protocols

General Procedure for Gold(I)-Catalyzed [2+2] Cycloaddition:[5]

In a flask open to the air, equipped with a magnetic stirring bar, di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (1.14 mmol) and chloro(dimethylsulfide)gold(I) (1.14 mmol) are dissolved in dichloromethane (6 mL). The solution is stirred at 22 °C for 1 h. The volatiles are removed by rotary evaporation and then under vacuum to afford the gold(I) chloride complex as a white solid.

To a solution of the gold(I) catalyst (0.01 mmol, 2 mol%) in CH₂Cl₂ (0.5 mL) in a vial is added the alkene (1.0 mmol, 2.0 equiv). A solution of the terminal alkyne (0.5 mmol, 1.0 equiv) in CH₂Cl₂ (0.5 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for the specified time. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the cyclobutene product.

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Caption: Proposed mechanism for the Gold(I)-catalyzed [2+2] cycloaddition.

Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, transforms an alkene and an alkyne into a 1,3-diene.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This transformation can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and an intermolecular fashion.[\[10\]](#) RCEYM is particularly valuable for the synthesis of carbo- and heterocyclic rings.[\[11\]](#)

Data Presentation

Entry	Enyne Substrate	Catalyst	Catalyst Loading (mol%)	Solvent	Product	Yield (%)	Reference
1	N-Allyl-N-(prop-2-yn-1-yl)tosylamide	Grubbs I	1	CH ₂ Cl ₂	1-Tosyl-2,5-dihydropyrrole	95	[11]
2	Allyl (prop-2-yn-1-yl) ether	Grubbs I	1	CH ₂ Cl ₂	3,6-Dihydro-2H-pyran	92	[11]
3	Diethyl allyl(prop-2-yn-1-yl)malonate	Grubbs I	1	CH ₂ Cl ₂	Diethyl 3-methylenecyclopent-1-ene-1,1-dicarboxylate	89	[11]
4	(E)-N-(But-2-en-1-yl)-N-(prop-2-yn-1-yl)tosylamide	Grubbs II	5	Toluene	1-Tosyl-5-methyl-2,5-dihydropyrrole	85	[11]
5	Enynyl ester substrate for (-)-stemoamide synthesis	Grubbs I	4	CH ₂ Cl ₂	Bicyclic lactam intermediate	87	[11]

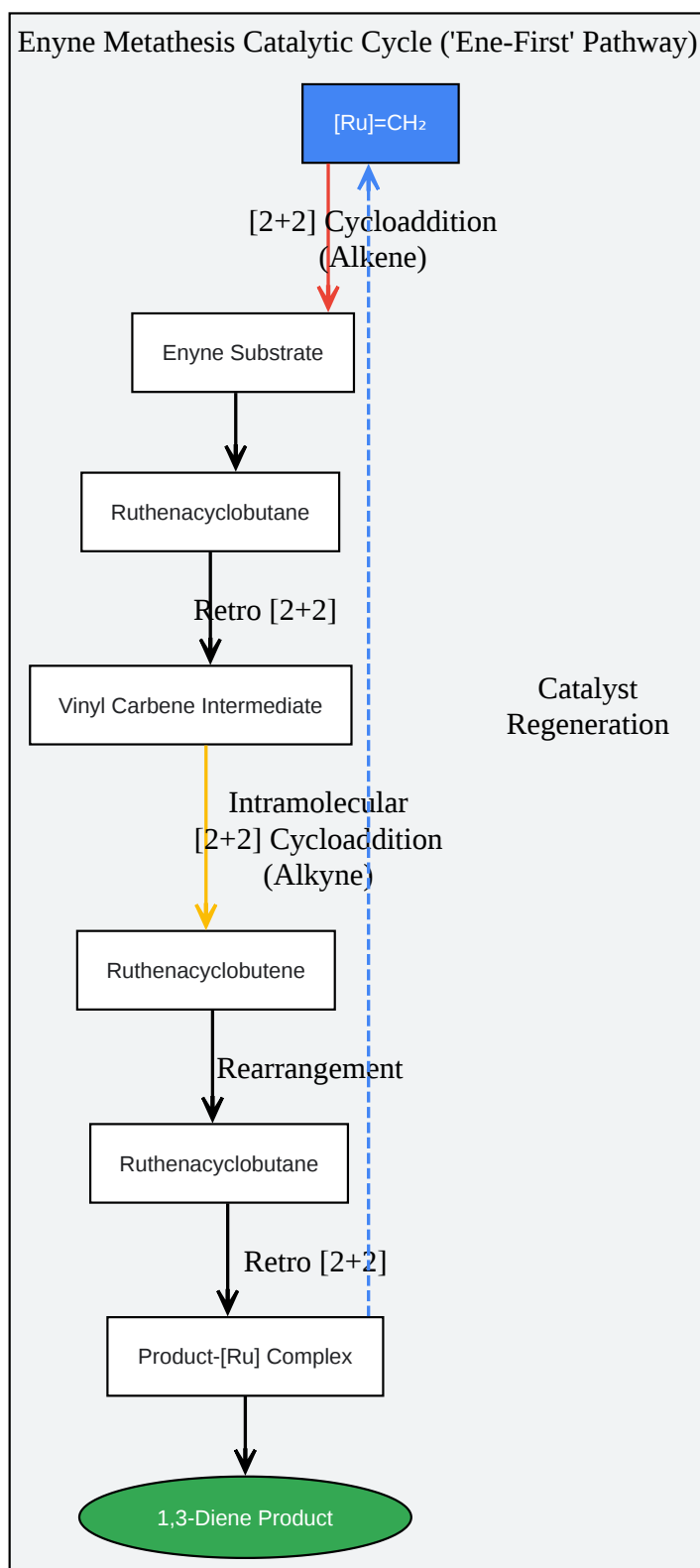
6	Silicon-tethered enyne	Grubbs I	5	CH ₂ Cl ₂	Siloxane-tethered diene	91	[11]
7	Enyne with conjugated enyne	Grubbs II	5	Toluene	Cycloheptene derivative	88	[11]
8	Diene-ynone substrate	Grubbs II	5	Toluene	Eight-membered ring	90	[11]

Experimental Protocols

General Procedure for Ring-Closing Enyne Metathesis (RCEYM):[\[11\]](#)

The enyne substrate is dissolved in anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene) to a concentration of 0.01-0.1 M. The solution is purged with argon for 15-30 minutes. The ruthenium catalyst (e.g., Grubbs first or second generation) is added in one portion under an argon atmosphere. The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired cyclic diene. For reactions sensitive to ethylene, the reaction can be performed under a continuous flow of argon or under vacuum.

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Caption: Simplified 'ene-first' mechanism for Ruthenium-catalyzed enyne metathesis.

Bifunctional Benzophenone-Alkyne Ligands for Sigma Receptor Probing

In the realm of chemical biology and drug discovery, bifunctional molecules are designed to interact with biological targets in a specific manner. One such example is the development of bifunctional sigma (σ) receptor ligands that incorporate a benzophenone moiety for photo-crosslinking and a terminal alkyne for subsequent "click" chemistry.^{[15][16][17]} These probes are instrumental in identifying and characterizing σ receptor binding proteins.^[15]

Data Presentation

Compound	σ_1 Receptor K_i (nM)	σ_2 Receptor K_i (nM)	Reference
8	120	>10,000	^[16]
9	25	4.8	^[16]
16	150	35	^[16]
22	85	2.0	^[15]

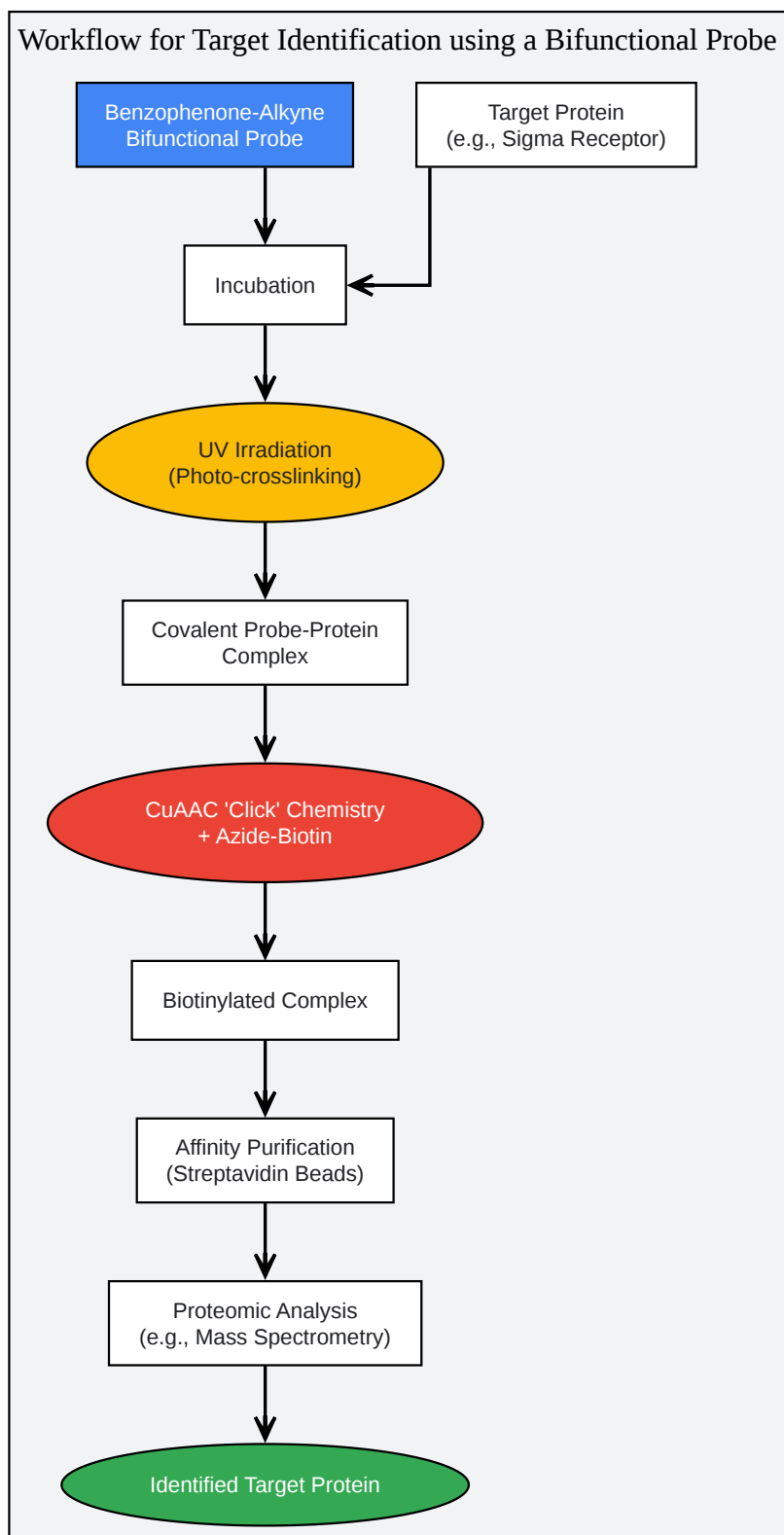
Experimental Protocols

Synthesis of a Benzophenone-Alkyne Bifunctional Ligand (Illustrative Example):^[16]

A mixture of 4-cyclohexylpiperazine (10 mmol), 1,3-dibromopropane (10 mmol), and K_2CO_3 (20 mmol) in ethanol (100 mL) is refluxed for 12 h. The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, $CHCl_3$:MeOH, 95:5) to yield 1-(3-bromopropyl)-4-cyclohexylpiperazine.

A solution of the resulting amine, an appropriate benzophenone-containing carboxylic acid, and a coupling agent such as DCC or EDC in an anhydrous solvent like DCM or DMF is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the final bifunctional ligand. The terminal alkyne can be introduced at various stages of the synthesis depending on the specific molecular design.

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Caption: Experimental workflow for using a bifunctional probe for target identification.

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